

# Cross-Validation of ML145 Effects with Genetic Knockdown of GPR35: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methods for studying the function of the G protein-coupled receptor 35 (GPR35): pharmacological inhibition using the selective antagonist ML145 and genetic silencing via RNA interference (RNAi). Understanding the concordance between these two approaches is critical for validating GPR35 as a therapeutic target and ensuring the specificity of experimental results.

## **Executive Summary**

ML145 is a potent and selective antagonist of human GPR35, with an IC50 of approximately 20.1 nM.[1][2][3] It exhibits over 1,000-fold selectivity for GPR35 over the related receptor GPR55.[1][2] However, a significant limitation of ML145 is its high species selectivity, showing potent antagonism at human GPR35 but little to no activity at rodent orthologs. This necessitates that cross-validation studies employing genetic knockdown be conducted in human cell systems.

Recent studies in human colorectal cancer (CRC) cells have successfully cross-validated the effects of ML145 with those of GPR35 genetic knockdown. Both approaches have been shown to similarly impact key cancer-related phenotypes, such as anchorage-independent growth and the regulation of the Hippo signaling pathway effectors YAP/TAZ. These findings support the on-target effects of ML145 and solidify the role of GPR35 in these cellular processes.



## Data Presentation: Pharmacological vs. Genetic Inhibition of GPR35

The following tables summarize the comparative effects of ML145 treatment and GPR35 genetic knockdown on key cellular phenotypes, primarily drawing from studies on human colorectal cancer cells.

Table 1: Comparison of Effects on Anchorage-Independent Growth

| Parameter                               | Pharmacologica<br>I Inhibition<br>(ML145/CID-<br>2745687) | Genetic<br>Knockdown<br>(shRNA/siRNA) | Cell Type                                    | Reference |
|-----------------------------------------|-----------------------------------------------------------|---------------------------------------|----------------------------------------------|-----------|
| Colony<br>Formation in Soft<br>Agar     | Significantly reduced colony number and size              | Reduced colony formation              | Colorectal<br>Cancer Cells<br>(e.g., LS174T) |           |
| Anoikis (Detachment- induced apoptosis) | Promotes anoikis                                          | N/A (Inferred to<br>be promoted)      | Colorectal<br>Cancer Cells                   |           |

Table 2: Comparison of Effects on YAP/TAZ Signaling Pathway

| Parameter                                          | Pharmacologica<br>I Inhibition<br>(ML145) | Genetic<br>Knockdown<br>(shRNA/siRNA) | Cell Type                                  | Reference |
|----------------------------------------------------|-------------------------------------------|---------------------------------------|--------------------------------------------|-----------|
| YAP/TAZ Target Gene Expression (e.g., CTGF, CYR61) | Decreased<br>mRNA<br>expression           | Lower basal<br>mRNA<br>expression     | 293FT cells,<br>Colorectal<br>Cancer Cells |           |
| YAP/TAZ Protein<br>Levels                          | Decreased<br>protein<br>expression        | Lower protein expression              | 293FT cells                                | -         |



Note: While the referenced study confirms a qualitative concordance, a side-by-side quantitative comparison (e.g., percentage inhibition) in the same experiment was not explicitly presented. The study did note that another antagonist, CID-2745687, was more potent than ML145 in regulating YAP/TAZ activity in their system.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for GPR35 inhibition.

## Protocol 1: Pharmacological Inhibition of GPR35 with ML145

- Cell Culture: Human colorectal cancer cells (e.g., LS174T) or other human cell lines endogenously expressing GPR35 are cultured in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
- Compound Preparation: A stock solution of ML145 (e.g., 10 mM in DMSO) is prepared.
   Serial dilutions are then made in culture medium to achieve the desired final concentrations.
   A typical effective concentration used in studies is 10 μM.
- Treatment: The culture medium is replaced with the medium containing ML145 or a vehicle control (e.g., 0.1% DMSO).
- Incubation: Cells are incubated for a duration appropriate for the endpoint being measured. For signaling pathway analysis (e.g., gene expression), this may be 24 hours. For longer-term assays like anchorage-independent growth, treatment is maintained throughout the course of the experiment (e.g., 14-21 days).
- Endpoint Analysis: Following incubation, cells are harvested for analysis, which may include qPCR for gene expression, western blotting for protein levels, or colony counting for growth assays.

### Protocol 2: Genetic Knockdown of GPR35 using siRNA

 siRNA Selection: At least two to three validated, pre-designed siRNA sequences targeting human GPR35 are recommended to control for off-target effects. A non-targeting scrambled



siRNA is used as a negative control.

- Example Commercial Source: OriGene, Thermo Fisher Scientific, and Santa Cruz
   Biotechnology provide pre-designed and validated siRNAs for human GPR35.
- Cell Seeding: Human cells are seeded in antibiotic-free medium to be 60-80% confluent at the time of transfection.
- Transfection:
  - For each transfection, siRNA duplexes are diluted in a serum-free medium (e.g., Opti-MEM).
  - A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in the same medium.
  - The diluted siRNA and transfection reagent are combined, mixed gently, and incubated at room temperature for 15-20 minutes to allow complex formation.
  - The siRNA-lipid complexes are then added to the cells.
- Incubation: Cells are incubated with the transfection complexes for 4-6 hours, after which the medium is replaced with normal growth medium.
- Gene Silencing and Analysis: The cells are incubated for an additional 48-72 hours to allow for GPR35 mRNA and protein knockdown. The efficiency of knockdown should be verified by qPCR and/or Western blot. The phenotypic effects (e.g., on cell growth or gene expression) are then assessed and compared to cells treated with the non-targeting control siRNA.

## Mandatory Visualizations GPR35 Signaling Pathway

Caption: GPR35 signaling cascade leading to YAP/TAZ activation.

## **Experimental Workflow for Cross-Validation**





Click to download full resolution via product page

Caption: Workflow for cross-validating ML145 effects with GPR35 knockdown.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. scbt.com [scbt.com]
- 2. origene.com [origene.com]
- 3. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Cross-Validation of ML145 Effects with Genetic Knockdown of GPR35: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139099#cross-validation-of-ml-145-results-with-genetic-knockdown-of-gpr35]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com